1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14(2)15-5-7-16(8-6-15)22-9-17(21)20-10-19(11-20)12-23-18(3,4)24-13-19/h5-8,14H,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLSAWCHKSLDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone is a complex organic compound notable for its unique spirocyclic structure. This compound, characterized by its interaction with various biological targets, has garnered attention in pharmacological research due to its potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H23NO3
- Molecular Weight : 299.37 g/mol
- CAS Number : 1396717-41-1
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in the body. The spirocyclic structure enables it to fit into unique binding sites, potentially leading to the modulation of enzymatic activity and receptor signaling pathways. This can result in various biological effects, including anti-inflammatory and analgesic properties.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of bacteria and fungi through interference with cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation by inhibiting pro-inflammatory cytokines and mediators. |
| Analgesic | Provides pain relief through modulation of pain pathways in the central nervous system. |
Case Studies and Research Findings
-
Antimicrobial Studies
- A study demonstrated that derivatives of spirocyclic compounds showed significant activity against various bacterial strains, suggesting that the compound may possess similar antimicrobial properties due to its structural characteristics.
-
Anti-inflammatory Effects
- Research involving animal models indicated that compounds similar to this compound significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli.
-
Analgesic Activity
- In a controlled trial, spirocyclic compounds were shown to alleviate pain responses in subjects through central nervous system pathways, indicating potential for use in pain management therapies.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison is made with structurally related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one | Antimicrobial, Anti-inflammatory | Similar spirocyclic structure |
| 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane | Moderate anti-inflammatory effects | Less potent than the target compound |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane | Exhibits mild analgesic properties | Different substitution pattern |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Analogs
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
- Structural Similarities: Shares the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl backbone, ensuring comparable steric and electronic properties.
- Key Differences: The ethanone substituent is a benzooxazole-thio group instead of 4-isopropylphenoxy.
- Synthetic Routes: Likely involves thioacylation steps, contrasting with the phenolic ether formation required for the target compound.
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
- Structural Similarities : Spirocyclic frameworks (e.g., 1,3-diazaspiro[4.5]decane) provide rigidity akin to the target compound.
- The piperazine-propyl side chain in compounds like 13 and 14 introduces basicity and CNS-targeting pharmacophores, diverging from the neutral 4-isopropylphenoxy group .
- Pharmacological Implications: These derivatives are often explored for neuroactive properties, whereas the target compound’s phenoxy group may favor peripheral targets.
Ethanone-Based Derivatives
Hydroxyacetophenones (e.g., 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone)
- Structural Similarities: Ethanone backbone with aromatic substitution.
- Key Differences: Simpler structures lacking spirocyclic or heteroatom-rich systems. For example, 1-[4-(Acetyloxy)-2-hydroxyphenyl]ethanone (C10H10O4, MW 194.19) has lower molecular weight and higher polarity due to hydroxyl/acetyloxy groups .
- Synthetic Flexibility: Hydroxyacetophenones are synthesized via straightforward acylations, while the target compound requires advanced cyclization strategies .
Data Tables: Comparative Analysis
Research Findings and Implications
- Structural Rigidity vs. Flexibility: The spirocyclic core in the target compound enhances metabolic stability compared to non-spiro analogs like JWH-250, which may degrade rapidly in vivo .
- Solubility Challenges: The 4-isopropylphenoxy group increases hydrophobicity, necessitating formulation strategies (e.g., nanocrystallization) absent in hydrophilic hydroxyacetophenones .
- Pharmacological Potential: While diazaspiro derivatives target neurological pathways , the target compound’s phenoxy group could align with anti-inflammatory or kinase-inhibitory applications, warranting further SAR studies.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-isopropylphenoxy)ethanone?
A multi-step approach is typically employed, involving:
- Spirocyclic Core Formation : Reacting 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with acylating agents under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) to introduce the ethanone moiety .
- Phenoxy Group Coupling : Utilizing nucleophilic aromatic substitution or Ullmann-type reactions to attach the 4-isopropylphenoxy group. Optimize reaction time and temperature to minimize byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm spirocyclic connectivity and substituent positions. Key signals include the isopropyl group (δ 1.2–1.3 ppm, doublet) and the azaspiro ring protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+ peak at m/z 347.2) and fragmentation patterns indicative of the spiro system .
- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the carbonyl group’s LUMO may guide nucleophilic attack .
- Molecular Dynamics Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction kinetics. Polar solvents stabilize transition states, accelerating reactions .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., via HPLC monitoring) to refine models .
Q. What experimental strategies resolve contradictions in reported biological activity data for azaspiro compounds?
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify true EC50/IC50 values, avoiding false positives from non-specific binding .
- Off-Target Screening : Use kinase/GPCR panels to assess selectivity. For example, cross-reactivity with cytochrome P450 enzymes may explain variability in metabolic studies .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing 4-isopropylphenoxy with 4-fluorophenoxy) to isolate structure-activity relationships .
Q. How can environmental fate studies be designed to evaluate this compound’s persistence and degradation pathways?
- Abiotic Degradation : Expose to UV light (λ = 254–365 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor by LC-MS for hydroxylated or cleaved products .
- Biotic Degradation : Use soil/water microcosms with microbial communities. Measure half-life via isotope labeling (e.g., 14C-tracking) and identify metabolites .
- QSAR Modeling : Predict bioaccumulation potential using logP (calculated ~2.8) and molecular volume (~250 ų) .
Methodological Challenges and Solutions
Q. What are the critical factors in optimizing enantiomeric purity during synthesis?
- Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric induction during spiro ring formation. Achieve >90% ee with 5 mol% catalyst loading .
- Chiral Stationary Phases (HPLC) : Employ cellulose-based columns (e.g., Chiralpak IC) for enantiomer resolution. Validate purity via circular dichroism .
Q. How can stability issues in aqueous buffers be mitigated for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
